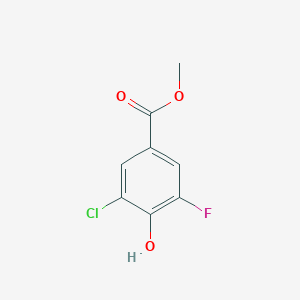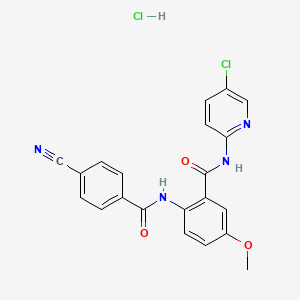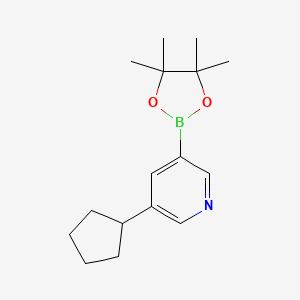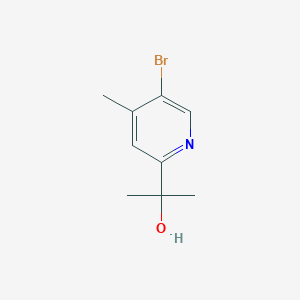
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol
説明
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol (BMMP) is a brominated heterocyclic compound that has been used in a variety of scientific research applications. BMMP has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, as a ligand for coordination compounds, and as a model compound for studying the structure and reactivity of brominated heterocyclic compounds. In addition, this compound has been studied for its potential applications in medicine and pharmacology.
作用機序
The mechanism of action of 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol is not well understood. However, it is believed that the bromine atom in the compound is responsible for its reactivity. It is thought that the bromine atom can form covalent bonds with other molecules, which can lead to the formation of new compounds. In addition, the bromine atom can also act as an electron acceptor, which can lead to the formation of new compounds with different properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some anti-inflammatory and anti-oxidant properties. In addition, it has been found to inhibit the growth of certain bacteria and fungi, as well as to have some cytotoxic effects on cancer cells.
実験室実験の利点と制限
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. In addition, it can be used in a variety of reactions and can be used as a model compound for studying the structure and reactivity of brominated heterocyclic compounds. However, there are some limitations to using this compound in lab experiments. It is toxic and can be irritating to the skin and eyes, and it can react with other compounds to produce hazardous byproducts.
将来の方向性
There are a number of potential future directions for 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol research. These include further studies on its synthesis methods, mechanism of action, biochemical and physiological effects, and applications in medicine and pharmacology. In addition, further research could be done on its potential applications in other scientific fields, such as catalysis and materials science. Finally, further studies could be conducted on the safety and toxicity of this compound, as well as on its potential environmental impacts.
特性
IUPAC Name |
2-(5-bromo-4-methylpyridin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-8(9(2,3)12)11-5-7(6)10/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBKKFNREYWHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


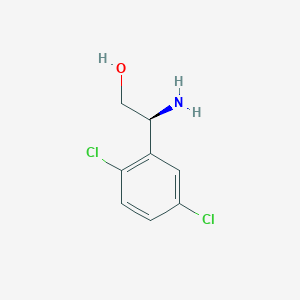

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)



